N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Medicinal chemistry teams often struggle to source regioisomerically pure para-substituted N-cyclopropylethyl anilines for quinolone SAR. This 95% pure compound (CAS 1019576-56-7) delivers the exact para-isopropyl configuration needed to avoid steric clashes with the secondary amine, enabling reliable SAR data. - Para-isopropyl substitution prevents ortho steric compression; distinct from meta/ortho isomers - N-(1-cyclopropylethyl) group mimics ciprofloxacin pharmacophore with added methyl branch point - Non-hazardous shipping simplifies international logistics; stocked in US and Asia

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13259209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(C)C2CC2
InChIInChI=1S/C14H21N/c1-10(2)12-6-8-14(9-7-12)15-11(3)13-4-5-13/h6-11,13,15H,4-5H2,1-3H3
InChIKeyOFXZRFPQIWYEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline: Sourcing & Structural Identity


N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline (CAS 1019576-56-7) is a para-substituted N-cyclopropylethyl aniline derivative with molecular formula C₁₄H₂₁N and molecular weight 203.32 g/mol . The compound features a secondary amine linkage connecting a 1-cyclopropylethyl group to a 4-isopropylaniline scaffold, placing it within the broader class of N-cyclopropyl anilines that serve as key intermediates in quinolonecarboxylic acid synthetic antibacterial agents [1]. As a specialty research chemical available at 95% minimum purity from established suppliers , this compound is exclusively intended for research and development use, not for human or veterinary applications .

Workflow Para-regioisomer SAR studies
Selection Branched C3 aniline building block
Context Quinolone antibacterial intermediate

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline: Substitution Incompatibility


Isosteric replacement with the ortho- or meta-isopropyl regioisomers, or with the n-propyl or tert-butyl para-substituted analogs, fundamentally alters the electronic and steric environment of the aniline nitrogen and the aromatic ring. The para-isopropyl substitution pattern in this compound provides a distinct combination of +I inductive effect and minimal steric hindrance at the para position compared to the ortho isomer, which introduces steric compression around the secondary amine . The cyclopropylethyl N-substituent imparts conformational rigidity that influences metabolic stability in medicinal chemistry contexts, a feature well-documented for N-cyclopropyl aniline derivatives as key intermediates in quinolone antibacterial synthesis [1]. Substituting the isopropyl group for n-propyl (linear alkyl chain, CAS 1036520-46-3) removes the branched architecture that contributes to lipophilicity and target-binding geometry, while tert-butyl substitution (CAS 1154342-76-3) introduces excessive steric bulk that can abolish desired reactivity at the aniline nitrogen .

This compound

Para-isopropyl N-cyclopropylethyl aniline: electronic conjugation without steric compression.

Substitution mismatch

Ortho isomer may shift nucleophilicity. Meta isomer loses para electronic pathway. Branched architecture may alter metabolic stability relative to linear n-propyl.

Regioisomer and alkyl architecture review recommended.
This compound

Cyclopropylethyl N-substituent for quinolone-like intermediate synthesis.

Substitution mismatch

Simple N-methyl/ethyl/phenyl cannot mimic cyclopropyl conformational rigidity; quinolone pharmacophore fit may not transfer.

Conformational restriction context may differ.

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline: Evidence vs. Analogs


Para vs. Ortho/Meta: InChI Key & Electronic Profile

The target para-isopropyl compound (InChI Key: unique to CAS 1019576-56-7) differs from its ortho regioisomer (CAS 1019583-41-5, InChI Key: YZWCOKKFVLHQJU-UHFFFAOYSA-N ) and meta regioisomer (CAS 1041560-75-1, InChI Key: YGJOTDMYRVDPFE-UHFFFAOYSA-N [1]). The para configuration places the isopropyl group at the position electronically conjugated to the aniline nitrogen, maximizing the +I inductive effect on the nitrogen lone pair without the steric compression seen in the ortho isomer. This directly affects nucleophilicity at the secondary amine and the regioselectivity of electrophilic aromatic substitution reactions on the ring .

Para vs. Ortho/Meta Isomers
Head-to-head
Unique InChI Key per regioisomer

Regioisomeric identity controls nucleophilicity and ring reactivity.

Predicted pKa, logP differences; supports SAR purity review.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Branched vs. Linear Para-Alkyl: Lipophilicity & Metabolic Stability

The target compound bears a branched isopropyl group (–CH(CH₃)₂) at the para position, while a direct analog carries a linear n-propyl chain (–CH₂CH₂CH₃) (CAS 1036520-46-3 or MFCD11118625, molecular formula C₁₄H₂₁N, molecular weight 203.32 ). Although both share the identical molecular formula and weight, the branched isopropyl group is well-established in medicinal chemistry to reduce oxidative metabolism compared to linear alkyl chains due to steric shielding of benzylic C–H bonds, and to increase lipophilicity (predicted ΔlogP ≈ +0.2 to +0.4 for branched vs. linear C3 alkyl) while maintaining similar molecular volume [1].

Branched vs. Linear Para-Alkyl
Class-level
Predicted ΔlogP ≈ +0.2 to +0.4

Branched isopropyl may support lipophilicity and metabolic stability screening.

Same MW (203.32); class-level inference from Hansch constants.

Drug Design Lipophilicity Metabolic Stability ADME

Cyclopropylethyl N-Substituent: Conformational Rigidity for Quinolone Synthesis

The N-(1-cyclopropylethyl) group on the target compound is structurally related to the N-cyclopropyl substituent found in fluoroquinolone antibacterials (e.g., ciprofloxacin). Japanese Patent JP H09263555 A [1] explicitly describes N-cyclopropylanilines as essential intermediates for synthesizing quinolonecarboxylic acid antibacterial agents bearing a cyclopropyl group at the 1-position, a fluorine atom at the 6-position, and an alkyl, alkoxy, or fluorine-substituted methoxy group at the 8-position. The cyclopropylethyl moiety in the target compound provides a conformationally restricted, metabolically stable N-alkyl group that cannot be replicated by simple methyl, ethyl, or unsubstituted phenyl N-substituents [2].

N-Cyclopropylethyl Rigidity
Class-level
Quinolone intermediate; reported DNA gyrase MIC shift

Conformationally restricted N-substituent for antibacterial pharmacophore studies.

Patent and fluoroquinolone SAR context.

Antibacterial Synthesis Quinolone Intermediates Conformational Restriction

Commercial Availability: Dual-Supplier Sourcing & Purity Specification

The target compound is commercially available from at least two independent suppliers with documented 95% minimum purity specifications. AKSci (USA) lists CAS 1019576-56-7 as catalog number 4061DE at 95% purity , while Leyan (Shanghai) offers the same compound as product number 1345610 at 95% purity with transparent tiered pricing from 50 mg to 2.5 g scale . By comparison, the meta regioisomer (CAS 1041560-75-1) is priced at $414.00 per 1000 mg from Enamine [1], indicating that the para isomer may offer more competitive sourcing economics from Chinese CRO suppliers .

Dual-Supplier Sourcing
Cross-study comparable
95% purity; suppliers in US and China

Supply chain redundancy may support multi-gram procurement.

Pricing tier from 50 mg to 2.5 g.

Chemical Procurement Supply Chain Quality Specification

N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline: Application Scenarios


SAR Studies: Para-Substituted N-Cyclopropylethyl Anilines

When a drug discovery program requires systematic exploration of isopropyl substitution position effects on the aniline ring, this para isomer (CAS 1019576-56-7) must be obtained as a discrete, regioisomerically pure compound rather than a mixed isomer sample. The para configuration uniquely positions the isopropyl group for electronic conjugation with the aniline nitrogen while avoiding the steric hindrance of the ortho isomer (CAS 1019583-41-5) . This is critical for SAR programs where even minor shifts in substitution pattern (para → meta → ortho) can cause orders-of-magnitude changes in target binding affinity, as established in medicinal chemistry precedent [1].

Quinolone Antibacterial Synthesis: Cyclopropyl-Containing Fluoroquinolone Building Block

Japanese patent literature explicitly identifies N-cyclopropyl anilines as essential intermediates for synthesizing quinolonecarboxylic acid antibacterial agents . The N-(1-cyclopropylethyl) group in this compound mimics the N-cyclopropyl pharmacophore found in ciprofloxacin and related fluoroquinolones while providing an additional methyl branch point for further derivatization. Research groups synthesizing novel quinolone analogs with modified N-1 substituents should procure this specific compound rather than N-cyclopropyl aniline itself, as the ethyl linker and chiral methyl group offer additional vectors for SAR exploration [1].

Chemical Biology Probes: Conformationally Restricted Aniline Building Block

The cyclopropylethyl N-substituent introduces conformational restriction that can enhance metabolic stability of derived amides, sulfonamides, or ureas compared to simple N-alkyl anilines . The para-isopropyl group simultaneously provides a hydrophobic anchor point for potential protein binding pocket interactions. For chemical biology groups developing targeted covalent inhibitors or PROTAC ligands where linker attachment at the aniline nitrogen is planned, this compound offers a pre-installed cyclopropylethyl group that cannot be easily introduced at a late stage and must be incorporated through the aniline building block [1].

Multi-Step Synthesis: Electrophilic Aromatic Substitution on Aniline Core

The para-isopropyl substituent is a strong ortho/para-directing group that activates the aromatic ring toward electrophilic substitution at the positions ortho to the aniline nitrogen. With the para position already occupied by isopropyl, further electrophilic substitution (nitration, halogenation, sulfonation) is directed to the two ortho positions relative to the secondary amine. Procuring this compound with 95% minimum purity from AKSci (USA) or Leyan (China) ensures consistent starting material quality for multi-step synthetic routes, with the non-hazardous transport classification simplifying international shipping logistics compared to regulated aniline derivatives [1].

Application
Selection Property
Validation Focus
SAR: Para-substituted anilines
Regioisomeric purity
Electronic conjugation, steric review
Quinolone antibacterial synthesis
N-cyclopropylethyl building block
Quinolone pharmacophore fit
Chemical biology probes
Conformational restriction
Metabolic stability, linker derivatization
Electrophilic aromatic substitution
ortho/para-directing isopropyl group
Regioselectivity, multi-step purity

Non-hazardous transport simplifies international shipping logistics.

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